2-Amino-6-hydroxy-8-mercaptopurine

Catalog No.
S823300
CAS No.
6324-72-7
M.F
C5H5N5OS
M. Wt
183.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-hydroxy-8-mercaptopurine

CAS Number

6324-72-7

Product Name

2-Amino-6-hydroxy-8-mercaptopurine

IUPAC Name

2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one

Molecular Formula

C5H5N5OS

Molecular Weight

183.19 g/mol

InChI

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)

InChI Key

JHEKNTQSGTVPAO-UHFFFAOYSA-N

SMILES

C12=C(NC(=S)N1)N=C(NC2=O)N

Synonyms

2-Amino-1,7,8,9-tetrahydro-8-thioxo-6H-purin-6-one8-Mercaptoguanine, 8-Thioguanine; NSC 29188

Canonical SMILES

C12=C(NC(=NC1=O)N)N=C(N2)S

Isomeric SMILES

C12=C(NC(=NC1=O)N)N=C(N2)S

Importance of XOD Inhibition for 6-MP efficacy: 6-MP is metabolized by XOD, reducing its therapeutic effect. Allopurinol, a current XOD inhibitor used to minimize 6-MP breakdown, has limitations. It inhibits the breakdown of other molecules as well, leading to potential side effects [].

Selective Inhibition Properties

Studies have explored AHMP's potential as a preferential XOD inhibitor. This means it could selectively target 6-MP for protection, leaving the metabolism of other molecules like xanthine unaffected []. This could be a significant advantage over allopurinol.

XLogP3

-0.5

Dates

Modify: 2023-09-14

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